molecular formula C16H18N2O B154448 p-Dimethylaminobenzylidene p-anisidine CAS No. 1749-04-8

p-Dimethylaminobenzylidene p-anisidine

Cat. No.: B154448
CAS No.: 1749-04-8
M. Wt: 254.33 g/mol
InChI Key: KBXXRLKOQDYBQW-UHFFFAOYSA-N
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Description

p-Dimethylaminobenzylidene p-anisidine is an organic compound with the molecular formula C16H18N2O and a molecular weight of 254.33 g/mol. It is characterized by its aromatic structure, which includes a tertiary amine and an ether group. This compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

p-Dimethylaminobenzylidene p-anisidine is primarily targeted in the design of Non-Linear Optical materials (NLO-phores) with high first-hyperpolarizability . The compound’s role is to enhance the first-hyperpolarizability, which is a key parameter in the performance of NLO materials .

Mode of Action

The compound operates as a donor-bridge-acceptor system . It interacts with its targets by varying the acceptor and bridge parts of these systems . This interaction results in changes in geometric and optoelectronic parameters such as bond length alternation, ground state dipole moments, HOMO and LUMO energies, UV-vis absorption spectra, transition dipole moments, and electronic absorption energies .

Biochemical Pathways

The compound’s interaction with its targets influences the optoelectronic properties of the system, which can be considered a form of biochemical pathway in the context of optical materials .

Pharmacokinetics

The compound’s solubility and stability, which can influence its bioavailability, are considered in the design of nlo materials .

Result of Action

The primary result of this compound’s action is the enhancement of the first-hyperpolarizability of NLO materials . This enhancement improves the performance of these materials in applications such as electro-optic modulation, optical switching, and frequency conversion .

Action Environment

The action of this compound can be influenced by environmental factors such as the solvent used . The solvent effect is considered in the calculation of the first-hyperpolarizability of the compound .

Preparation Methods

p-Dimethylaminobenzylidene p-anisidine can be synthesized through several routes. One common method involves the reaction between p-anisidine and 4-dimethylaminobenzaldehyde . The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the formation of the imine bond . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

p-Dimethylaminobenzylidene p-anisidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: It can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

p-Dimethylaminobenzylidene p-anisidine is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is employed in studies involving enzyme catalysis and protein interactions.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

p-Dimethylaminobenzylidene p-anisidine can be compared to other p-substituted aniline derivatives, such as p-toluidine and p-anisidine . These compounds share similar structural features but differ in their electronic properties and reactivity. This compound is unique due to its combination of a dimethylamino group and a methoxy group, which enhance its nucleophilicity and catalytic efficiency.

Properties

IUPAC Name

4-[(4-methoxyphenyl)iminomethyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-18(2)15-8-4-13(5-9-15)12-17-14-6-10-16(19-3)11-7-14/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXXRLKOQDYBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334016
Record name p-Dimethylaminobenzylidene p-anisidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1749-04-8
Record name p-Dimethylaminobenzylidene p-anisidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of identifying p-Dimethylaminobenzylidene p-anisidine in the chloroform extract of Artemisia scopaeformis?

A1: The research article itself does not provide conclusive evidence for the presence of this compound in the chloroform extract of Artemisia scopaeformis []. Therefore, we cannot draw conclusions about its significance in this context. Further research employing appropriate analytical techniques is needed to confirm its presence and quantify its concentration.

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